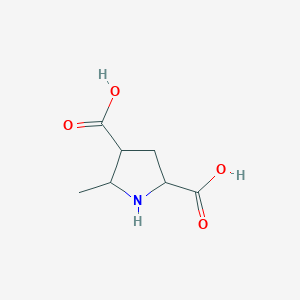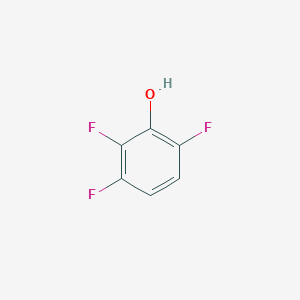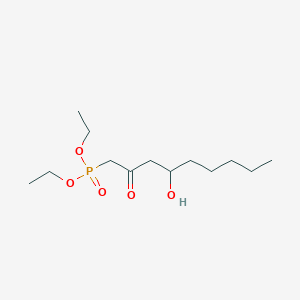
1-Diethoxyphosphinyl-4-hydroxynonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diethoxyphosphinyl-4-hydroxynonan-2-one, also known as DIPN, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DIPN is a phosphinic acid derivative that has been found to exhibit potent biological activity.
Mecanismo De Acción
The mechanism of action of 1-Diethoxyphosphinyl-4-hydroxynonan-2-one is not fully understood, but it is believed to act as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase). HMG-CoA reductase is an enzyme that is involved in the synthesis of cholesterol in the body. By inhibiting this enzyme, 1-Diethoxyphosphinyl-4-hydroxynonan-2-one can reduce the levels of cholesterol in the body, which has been linked to the prevention of various diseases, including cancer.
Efectos Bioquímicos Y Fisiológicos
1-Diethoxyphosphinyl-4-hydroxynonan-2-one has been found to exhibit various biochemical and physiological effects in the body. It has been shown to reduce the levels of cholesterol in the body, which can help prevent the development of cardiovascular diseases. Additionally, 1-Diethoxyphosphinyl-4-hydroxynonan-2-one has been found to exhibit anti-inflammatory activity, which can help reduce the risk of various chronic diseases, including cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Diethoxyphosphinyl-4-hydroxynonan-2-one has several advantages for lab experiments. It is relatively easy to synthesize, and the final product can be obtained in moderate to high yields. Additionally, 1-Diethoxyphosphinyl-4-hydroxynonan-2-one has been found to exhibit potent biological activity, making it an attractive compound for scientific research. However, there are also some limitations to using 1-Diethoxyphosphinyl-4-hydroxynonan-2-one in lab experiments. For example, it has been found to exhibit cytotoxicity in some cell lines, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-Diethoxyphosphinyl-4-hydroxynonan-2-one. One of the most significant directions is in the field of cancer research. 1-Diethoxyphosphinyl-4-hydroxynonan-2-one has shown promising results in various cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Additionally, research on the mechanism of action of 1-Diethoxyphosphinyl-4-hydroxynonan-2-one is needed to fully understand its biological activity. Finally, research on the potential side effects of 1-Diethoxyphosphinyl-4-hydroxynonan-2-one is needed to determine its safety for use in humans.
Conclusion:
In conclusion, 1-Diethoxyphosphinyl-4-hydroxynonan-2-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. 1-Diethoxyphosphinyl-4-hydroxynonan-2-one has shown promising results in various scientific research applications, including cancer research. While there are some limitations to using 1-Diethoxyphosphinyl-4-hydroxynonan-2-one in lab experiments, its potential as a potent biological agent makes it an attractive compound for further research.
Métodos De Síntesis
1-Diethoxyphosphinyl-4-hydroxynonan-2-one is synthesized through a multi-step process that involves the reaction of 4-bromo-1-nonanone with diethyl phosphite. The resulting intermediate is then reacted with hydroxylamine hydrochloride to produce the final product, 1-Diethoxyphosphinyl-4-hydroxynonan-2-one. The synthesis method is relatively straightforward, and the final product can be obtained in moderate to high yields.
Aplicaciones Científicas De Investigación
1-Diethoxyphosphinyl-4-hydroxynonan-2-one has been extensively studied for its biological activity and has shown promising results in various scientific research applications. One of the most significant applications of 1-Diethoxyphosphinyl-4-hydroxynonan-2-one is in the field of cancer research. 1-Diethoxyphosphinyl-4-hydroxynonan-2-one has been found to exhibit potent anti-cancer activity in various cancer cell lines. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Propiedades
Número CAS |
113848-00-3 |
|---|---|
Nombre del producto |
1-Diethoxyphosphinyl-4-hydroxynonan-2-one |
Fórmula molecular |
C13H27O5P |
Peso molecular |
294.32 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-4-hydroxynonan-2-one |
InChI |
InChI=1S/C13H27O5P/c1-4-7-8-9-12(14)10-13(15)11-19(16,17-5-2)18-6-3/h12,14H,4-11H2,1-3H3 |
Clave InChI |
GOWXDWHMDPJXEG-UHFFFAOYSA-N |
SMILES |
CCCCCC(CC(=O)CP(=O)(OCC)OCC)O |
SMILES canónico |
CCCCCC(CC(=O)CP(=O)(OCC)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol](/img/structure/B39178.png)

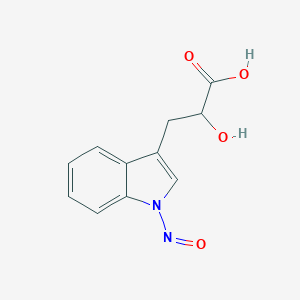
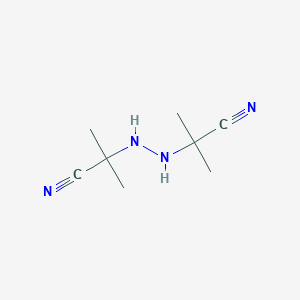
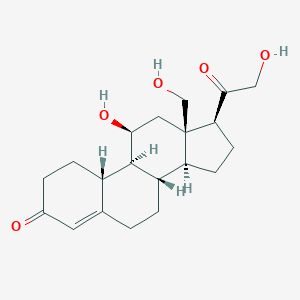
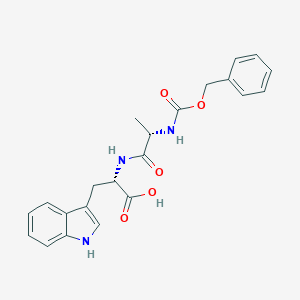
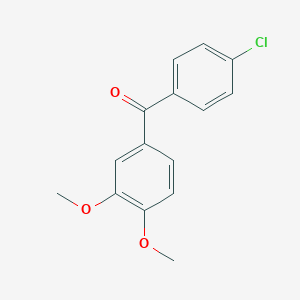
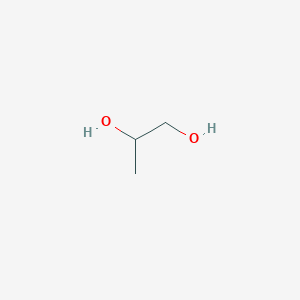
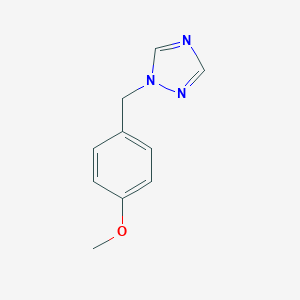
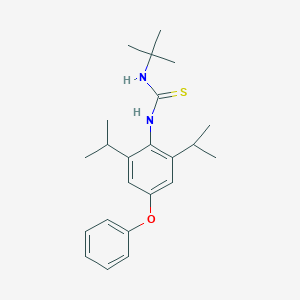
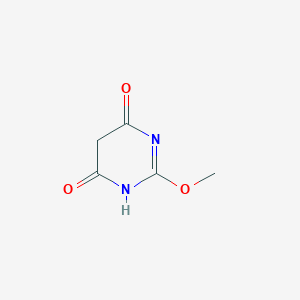
![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)
